2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-13(2)9-6-4-5-7-10(9)14(3)11(15)8-12/h9-10H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINGDZPSPZDUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide typically involves the reaction of 2-dimethylamino-cyclohexylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can improve yield and reduce production costs. Additionally, industrial production may utilize automated systems for monitoring and controlling reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new amide derivatives or other substituted compounds.
Scientific Research Applications
Overview
- Molecular Formula : C11H23N3O
- Molecular Weight : 213.32 g/mol
- IUPAC Name : 2-amino-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide
The compound features a cyclohexyl ring with amino and dimethylamino groups, which contribute to its unique chemical reactivity and biological interactions.
Structural Insights
The presence of both amino and dimethylamino functional groups allows for diverse chemical reactions, including oxidation, reduction, and substitution. This versatility is crucial for its application as a building block in synthetic chemistry.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, particularly in the pharmaceutical industry.
- Reagent in Chemical Reactions : It can be employed in various chemical reactions due to its reactive functional groups.
Biology
- Enzyme Inhibition Studies : The compound is utilized in research to explore its potential as an enzyme inhibitor, particularly in pathways related to pain and inflammation.
- Ligand in Receptor Binding Assays : Its ability to interact with biological receptors makes it valuable for studying receptor-ligand dynamics.
Industry
- Production of Specialty Chemicals : The compound is used in the formulation of specialty chemicals that require specific properties not found in traditional compounds.
- Material Science : Its unique properties can be harnessed in developing materials with tailored functionalities.
Research indicates that 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide interacts with mu-opioid receptors (MOR), displaying significant affinity. This interaction is critical for its analgesic properties.
Pathways Involved
- Opioid Receptor Modulation : The compound may enhance endogenous opioid levels while inhibiting pain pathways at both peripheral and central levels.
- Anti-inflammatory Effects : In vitro studies suggest that it inhibits pro-inflammatory cytokines, indicating potential therapeutic applications for chronic inflammatory conditions.
Analgesic Efficacy
A notable study demonstrated that administration of this compound in animal models resulted in a significant reduction in pain scores compared to placebo treatments. This effect was attributed to its action on central nervous system pathways related to opioid receptors.
Toxicological Assessments
Toxicological evaluations have shown that the compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to assess long-term safety implications comprehensively.
Data Summary
| Parameter | Value |
|---|---|
| Mu-opioid receptor affinity | High |
| Anti-inflammatory activity | Significant |
| Toxicity profile | Low at therapeutic doses |
| Analgesic efficacy (animal model) | Significant pain score reduction |
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action can include binding to active sites on enzymes, altering receptor conformation, or modulating signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives
Key Observations:
Substituent Impact on Receptor Binding: U-47700, a structural analogue with a 3,4-dichlorophenyl group, exhibits significant μ-opioid receptor (MOR) affinity (7.5x reference agonist) . In contrast, the amino-substituted target compound lacks reported binding data, suggesting lower opioid activity or divergent selectivity.
Discontinued Status: Both this compound and its iodo-benzyl analogue () were discontinued, indicating challenges in clinical translation. This contrasts with U-47700, which entered illicit markets due to its potent MOR activation .
Structural Flexibility and Pharmacophore Design: Compounds like 2-(Diethylamino)-N,N-diphenylacetamide () demonstrate that aromatic substituents (e.g., diphenyl groups) can modulate receptor interactions, though their exact pharmacological profiles remain uncharacterized.
Physicochemical and Formulation Differences
Table 2: Physicochemical Properties of Selected Analogues
Key Observations:
- The hydrochloride salt form of 2-Amino-N-cyclohexyl-N-ethylacetamide () improves aqueous solubility, a critical factor for intravenous administration. The target compound lacks such formulations, possibly limiting its bioavailability .
- U-47700’s dichlorophenyl group contributes to its high molecular weight and lipophilicity, correlating with its potent central nervous system effects .
Biological Activity
2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of analgesic and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl ring and two dimethylamino groups. This unique configuration is believed to contribute to its interaction with various biological targets, particularly opioid receptors.
Opioid Receptor Affinity
Research indicates that this compound exhibits significant affinity for mu-opioid receptors (MOR). Studies have shown that modifications in the chemical structure can enhance binding affinity and selectivity towards MOR, which is crucial for its analgesic properties. The compound's structural analogs have been explored for their efficacy in pain management without the addictive potential associated with traditional opioids .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Analgesic Efficacy
A notable case study involved the administration of this compound in animal models of pain. The results indicated a significant reduction in pain scores compared to control groups receiving placebo treatments. The analgesic effect was attributed to its action on the central nervous system via opioid receptor pathways .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. In studies involving acute and chronic exposure, no significant adverse effects were observed at therapeutic doses. However, further research is necessary to fully understand the long-term implications of its use .
The mechanism by which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems. It is believed to enhance endogenous opioid levels while inhibiting pain pathways at both peripheral and central levels. This dual action contributes to its efficacy as an analgesic agent.
Data Summary
| Parameter | Value |
|---|---|
| Mu-opioid receptor affinity | High |
| Anti-inflammatory activity | Significant |
| Toxicity profile | Low at therapeutic doses |
| Analgesic efficacy (animal model) | Significant pain score reduction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride (1.5 mol) reacts with amines under cold conditions in chloroform, as described in acetamide derivative syntheses . Optimization involves controlling temperature (0–5°C), monitoring reaction progress via TLC, and using purification methods like column chromatography. Stereochemical control of the cyclohexyl group may require chiral catalysts or enantioselective conditions .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .
Q. What safety precautions should be taken when handling this compound given limited toxicological data?
- Methodological Answer : Assume potential toxicity due to structural analogs with understudied hazards. Use fume hoods, personal protective equipment (PPE), and closed systems for synthesis. Implement in vitro toxicity screening (e.g., Ames test for mutagenicity) and adhere to GHS hazard classification guidelines until specific data is available .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological targets of this compound?
- Methodological Answer : Molecular docking tools (AutoDock, Schrödinger) model interactions between the compound and protein targets (e.g., GPCRs or enzymes). Use the compound’s 3D structure (generated via DFT optimization) to assess binding affinity and pose validation through molecular dynamics simulations. Cross-validate predictions with in vitro assays, such as enzyme inhibition studies .
Q. What in vitro assays are suitable for evaluating its bioactivity and mechanism of action?
- Methodological Answer : Prioritize cell-based assays like NF-κB inhibition for anti-inflammatory potential or ROS scavenging for antioxidant activity. Use fluorescence-based assays (e.g., FLIPR for calcium signaling) to study receptor interactions. Compare results with structurally similar compounds (e.g., 2-Acetamido-2-cyclohexylacetic acid) to infer structure-activity relationships (SAR) .
Q. How does stereochemistry of the cyclohexyl group influence its pharmacological profile?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., HPLC with chiral columns) and evaluate their binding to targets like serotonin receptors. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) can reveal stereospecific differences in bioavailability. Computational studies (e.g., CoMFA) may correlate stereochemistry with activity .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability. Use multivariate analysis to identify confounding factors (e.g., solvent polarity, concentration gradients). Cross-reference with analogs (e.g., N-acetyl-cyclohexylglycine) to contextualize discrepancies in antioxidant or anti-inflammatory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
